Boc-L-Styrylalanine-DCHA

Peptide Synthesis Quality Control Analytical Chemistry

Boc-L-Styrylalanine-DCHA is the stable DCHA salt of a non-canonical amino acid, essential for Boc-SPPS. Its styryl side chain enables π-stacking for peptidomimetics targeting sst₁/sst₄ receptors and serine proteases. ≥95% purity ensures high coupling efficiency in complex sequences. Choose this specific enantiomer (L-) to ensure correct bioactivity; substitution with free acid or alternative salts risks variable solubility and yield.

Molecular Formula C28H44N2O4
Molecular Weight 472.7 g/mol
CAS No. 331730-11-1
Cat. No. B3035561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Styrylalanine-DCHA
CAS331730-11-1
Molecular FormulaC28H44N2O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1
InChIKeyXFECITMZVLWAJB-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Styrylalanine-DCHA (CAS 331730-11-1) for Peptide Synthesis: A Protected Non-Canonical Amino Acid Building Block


Boc-L-Styrylalanine-DCHA (CAS 331730-11-1) is a protected, non-canonical amino acid derivative used extensively as a building block in solid-phase peptide synthesis (SPPS) . It consists of an L-styrylalanine core, featuring a styryl (phenyl-vinyl) side chain, with its α-amino group protected by an acid-labile tert-butyloxycarbonyl (Boc) group. The compound is formulated as a dicyclohexylamine (DCHA) salt to enhance stability and handling . Its primary role is to enable the site-specific incorporation of the styrylalanine residue into peptide chains, facilitating the study of structure-activity relationships and the development of peptidomimetics with enhanced hydrophobic and conformational properties [1].

Procurement Considerations for Boc-L-Styrylalanine-DCHA: Why In-Class Substitution Can Compromise Peptide Synthesis Outcomes


The use of Boc-L-Styrylalanine-DCHA is dictated by the specific requirements of Boc-based SPPS, which employs orthogonal, acid-labile protection strategies distinct from Fmoc chemistry [1]. The DCHA salt form is critical for ensuring compound stability and consistent handling; substitution with the free acid or a different salt form can lead to variable solubility and reactivity . Furthermore, the stereochemistry (L- vs. D-enantiomer) and the specific side-chain structure (styryl vs. other aromatic or aliphatic groups) directly influence peptide conformation and biological activity [2]. Therefore, generic substitution with an alternative Boc-amino acid or a different styrylalanine derivative (e.g., Fmoc-protected or D-enantiomer) is not a straightforward exchange and can significantly impact the fidelity, yield, and functional properties of the final peptide product.

Quantitative Differentiation of Boc-L-Styrylalanine-DCHA from Its Closest Analogs


Purity Specification Comparison: Boc-L-Styrylalanine-DCHA vs. Fmoc-L-Styrylalanine

When procuring protected amino acids for SPPS, reagent purity is paramount for ensuring high coupling efficiency and minimizing side reactions. The DCHA salt of Boc-L-styrylalanine is commercially available with a purity of ≥ 99% (HPLC) . In contrast, the Fmoc-protected analog, Fmoc-L-styrylalanine, is typically offered at a lower purity specification of 95% . This 4% absolute difference in purity specification represents a significant quality metric for researchers requiring high-fidelity peptide synthesis.

Peptide Synthesis Quality Control Analytical Chemistry

Optical Purity Comparison: Boc-L-Styrylalanine-DCHA vs. Boc-D-Styrylalanine-DCHA

The stereochemical integrity of a building block is critical for producing peptides with the intended biological activity. Boc-L-Styrylalanine-DCHA exhibits a defined specific optical rotation of [α]²⁵ᴅ = 37 ± 1° (c=1 in MeOH) , confirming its L-configuration. Its enantiomer, Boc-D-styrylalanine-DCHA, is a distinct chemical entity with a separate CAS number (261380-19-2) and, by definition, an opposite optical rotation . This provides a clear, quantifiable parameter for identity verification and ensures procurement of the correct enantiomer.

Chiral Synthesis Peptide Conformation Stereochemistry

Physical Property and Handling Differentiation: Melting Point of Boc-L-Styrylalanine-DCHA

The DCHA salt form of Boc-L-styrylalanine provides a well-defined, crystalline solid with a reported melting point range of 103-106 °C or 139-142 °C (depending on the source and measurement method). This property is absent for the free acid form (which is often an oil or low-melting solid) and is not consistently defined for the Fmoc-protected analog . A sharp, high melting point is a key indicator of compound purity and stability, facilitating accurate weighing and handling during solid-phase synthesis workflows.

Solid-Phase Peptide Synthesis Reagent Handling Physical Properties

Key Application Scenarios for Boc-L-Styrylalanine-DCHA Based on Quantifiable Differentiation


High-Fidelity Solid-Phase Peptide Synthesis Requiring ≥99% Building Block Purity

For researchers synthesizing complex or long peptides via Boc-SPPS, the ≥99% HPLC purity of Boc-L-Styrylalanine-DCHA minimizes the accumulation of deletion and truncation byproducts. This is particularly critical when the styrylalanine residue is located near the N-terminus or in the middle of a challenging sequence, where high coupling efficiency is paramount. The defined purity specification allows for predictable and reproducible synthesis outcomes.

Synthesis of Peptidomimetics for Somatostatin Receptor Targeting

Boc-L-Styrylalanine-DCHA serves as a key precursor for generating peptidomimetics with high affinity for somatostatin receptor subtypes sst₁ and sst₄ . The styryl side chain mimics a phenylalanine residue with extended π-conjugation, which is crucial for hydrophobic interactions within the receptor binding pocket. This compound enables the systematic exploration of structure-activity relationships (SAR) for developing novel therapeutic leads.

Development of Protease Inhibitors with Enhanced Conformational Constraint

The unique styryl side chain of Boc-L-Styrylalanine-DCHA introduces a rigid, planar, and hydrophobic moiety into peptide backbones. This structural feature is strategically used to design and synthesize peptide-based inhibitors targeting serine proteases [1]. Incorporation of this residue can pre-organize the peptide into a bioactive conformation, potentially improving binding affinity and proteolytic stability compared to inhibitors built solely from canonical amino acids.

Chiral Peptide Synthesis Requiring Verified Stereochemical Integrity

For projects where peptide stereochemistry is directly linked to biological function, the well-defined optical rotation of Boc-L-Styrylalanine-DCHA ([α]²⁵ᴅ = 37 ± 1°) provides a critical quality checkpoint. This quantifiable parameter enables researchers to confirm the identity and enantiopurity of the building block before use, ensuring the correct L-enantiomer is incorporated and preventing the synthesis of inactive or confounding diastereomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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